Cas no 2640882-33-1 (2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine)

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is a structurally complex pyrimidine derivative featuring a cyclopropyl group, a fluorine substituent, and a methoxypyrimidine-linked piperazine moiety. Its design combines steric and electronic modulation, enhancing binding selectivity and metabolic stability. The fluorine atom contributes to improved bioavailability and lipophilicity, while the cyclopropyl group offers conformational rigidity, potentially optimizing target interactions. The methoxypyrimidine-piperazine segment may facilitate solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitor development or other therapeutic applications requiring precise molecular recognition. Its synthetic versatility allows for further derivatization to explore structure-activity relationships.
2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine structure
2640882-33-1 structure
商品名:2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
CAS番号:2640882-33-1
MF:C17H21FN6O
メガワット:344.386646032333
CID:5316111
PubChem ID:155798467

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]-6-methylpyrimidine
    • AKOS040731241
    • F6792-4096
    • 2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
    • 2640882-33-1
    • 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
    • インチ: 1S/C17H21FN6O/c1-11-14(18)16(22-15(20-11)12-3-4-12)23-7-9-24(10-8-23)17-19-6-5-13(21-17)25-2/h5-6,12H,3-4,7-10H2,1-2H3
    • InChIKey: GFITXVDJKPJMJK-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C)=NC(C2CC2)=NC=1N1CCN(C2N=CC=C(N=2)OC)CC1

計算された属性

  • せいみつぶんしりょう: 344.17608748g/mol
  • どういたいしつりょう: 344.17608748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.312±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 549.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): 7.66±0.50(Predicted)

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6792-4096-5μmol
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6792-4096-15mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
15mg
$133.5 2023-09-07
Life Chemicals
F6792-4096-5mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
5mg
$103.5 2023-09-07
Life Chemicals
F6792-4096-4mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
4mg
$99.0 2023-09-07
Life Chemicals
F6792-4096-3mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
3mg
$94.5 2023-09-07
Life Chemicals
F6792-4096-10mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
10mg
$118.5 2023-09-07
Life Chemicals
F6792-4096-10μmol
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
10μmol
$103.5 2023-09-07
Life Chemicals
F6792-4096-20μmol
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6792-4096-75mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
75mg
$312.0 2023-09-07
Life Chemicals
F6792-4096-2mg
2-cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
2640882-33-1
2mg
$88.5 2023-09-07

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine 関連文献

Related Articles

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidineに関する追加情報

Introduction to 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine (CAS No. 2640882-33-1)

2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine, a compound with the CAS number 2640882-33-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential biological activities. The structural features of this molecule, particularly the presence of a cyclopropyl group, a fluoro substituent, and a piperazine moiety, contribute to its unique pharmacological properties.

The synthesis and characterization of this compound have been the focus of numerous research studies aimed at developing novel therapeutic agents. The fluoro atom, in particular, is known to enhance the metabolic stability and binding affinity of drug molecules, making it a valuable component in medicinal chemistry. The piperazine ring, on the other hand, is commonly found in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets.

In recent years, there has been growing interest in the development of pyrimidine-based compounds for their potential applications in oncology, inflammation, and infectious diseases. The introduction of the cyclopropyl group into the pyrimidine core has been shown to modulate the pharmacokinetic profile of these molecules, improving their bioavailability and efficacy. This modification has opened up new avenues for drug discovery and development.

The compound 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been extensively evaluated in preclinical studies for its potential therapeutic effects. Initial research suggests that this molecule exhibits significant activity against various disease models. Its ability to interact with multiple biological targets makes it a promising candidate for the development of multifunctional drugs.

The role of computational chemistry in the design and optimization of this compound cannot be overstated. Advanced computational methods have been employed to predict the binding affinity and pharmacokinetic properties of this molecule. These studies have provided valuable insights into the structural features that contribute to its biological activity. For instance, molecular docking simulations have revealed that the interaction between the piperazine moiety and specific amino acid residues in target proteins is crucial for its efficacy.

The impact of fluorine substitution on the pharmacological properties of pyrimidine derivatives has been well-documented. The presence of a fluoro atom can lead to increased lipophilicity and metabolic stability, which are essential factors for drug development. In addition, fluorine atoms can influence the electronic properties of molecules, affecting their binding interactions with biological targets. This has made fluorinated pyrimidines an attractive class of compounds for medicinal chemists.

The synthesis of 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for further study. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

In conclusion, 2-Cyclopropyl-5-fluoro-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine (CAS No. 2640882-33-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in the discovery of new therapeutic agents.

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